Receptor Binding Affinity Hierarchy: Tuftsin Outperforms Ala-Lys-Tuftsin and Thr-Lys-Pro in Direct Competitive Binding
In direct competitive receptor binding assays using [³H-Arg⁴]-tuftsin on rabbit polymorphonuclear granulocyte membranes, tuftsin demonstrated significantly stronger specific binding compared to three analogs. Ala-Lys-tuftsin showed reduced binding relative to tuftsin, while Thr-Lys-Pro and Ala-Lys-tuftsin-Glu-Ala₃ exhibited no detectable binding affinity to either the tuftsin receptor or anti-tuftsin antibody [1]. This same rank order was conserved across both receptor and antibody binding systems, confirming the strict sequence specificity of the tuftsin pharmacophore [1].
| Evidence Dimension | Specific binding affinity to tuftsin receptor on phagocytic cells |
|---|---|
| Target Compound Data | Tuftsin: positive specific binding (reference standard) |
| Comparator Or Baseline | Ala-Lys-tuftsin: reduced binding; Thr-Lys-Pro: no binding; Ala-Lys-tuftsin-Glu-Ala₃: no binding |
| Quantified Difference | Tuftsin > Ala-Lys-tuftsin >> Thr-Lys-Pro (undetectable binding for two comparators) |
| Conditions | Rabbit polymorphonuclear granulocyte membranes; [³H-Arg⁴]-tuftsin radioligand competitive binding assay |
Why This Matters
Procurement of alternative tuftsin fragments or N-terminally modified analogs will yield non-functional or suboptimal receptor engagement, compromising experimental reproducibility and biological activity.
- [1] Chaudhuri MK, Najjar VA, Bump NJ, et al. The similarity between tuftsin (Thr-Lys-Pro-Arg) receptors and tuftsin antibody: a case of induced molecular mimicry. Ann N Y Acad Sci. 1983;419:93-106. doi:10.1111/j.1749-6632.1983.tb37098.x. View Source
